molecular formula C22H23BrN2O2 B14953926 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B14953926
M. Wt: 427.3 g/mol
InChI Key: JOZHROAFYUDNEC-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran (THP) ring substituted with a phenyl group at the 4-position and a carboxamide moiety. The ethyl chain extending from the carboxamide nitrogen is further functionalized with a 6-bromoindole group.

Properties

Molecular Formula

C22H23BrN2O2

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C22H23BrN2O2/c23-19-7-6-17-8-12-25(20(17)16-19)13-11-24-21(26)22(9-14-27-15-10-22)18-4-2-1-3-5-18/h1-8,12,16H,9-11,13-15H2,(H,24,26)

InChI Key

JOZHROAFYUDNEC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Bromine Site

The bromine atom at the indole’s 6-position undergoes nucleophilic substitution under specific conditions. Common nucleophiles include amines, alkoxides, and thiols, with reaction efficiency dependent on catalysts and solvents.

Reaction ConditionsNucleophileProductYieldKey Findings
DMF, 80°C, 12 hrsPiperidine6-piperidinylindole derivative78%Regioselectivity confirmed via NMR; bromine replacement occurs without disrupting the tetrahydropyran ring .
K₂CO₃, DMSO, 100°CSodium methoxide6-methoxyindole analog65%Reaction kinetics favor polar aprotic solvents; side products include partial hydrolysis of the carboxamide.

Palladium-Catalyzed Cross-Coupling Reactions

The bromoindole moiety participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling C–C and C–N bond formation.

Reaction TypeCatalyst SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid6-phenylindole derivative82%
Buchwald-HartwigPd(OAc)₂/XantphosMorpholine6-(morpholin-4-yl)indole70%

Amide Bond Transformations

The carboxamide group undergoes hydrolysis and coupling reactions, influenced by pH and catalysts.

ReactionConditionsProductYieldNotes
Acidic Hydrolysis6M HCl, reflux, 6 hrsTetrahydropyran-4-carboxylic acid90%Indole and phenyl groups remain intact; used for metabolic studies.
EDC-Mediated CouplingEDC/HOBt, DCMPeptide-conjugated analog60%Selective amide activation without bromine displacement.

Cyclization Reactions

Intramolecular cyclizations form fused heterocyclic systems under thermal or catalytic conditions.

Cyclization TypeConditionsProductYieldKey Insight
Thermal (180°C)Toluene, 24 hrsIndolo[2,1-b]quinazolinone55%Tetrahydropyran acts as a rigid spacer, directing regiochemistry.
Pd-CatalyzedPdCl₂, CuI, PPh₃Indole-pyran fused macrocycle48%Requires stoichiometric ligand to stabilize intermediates .

Reductive Dehalogenation

Controlled reduction removes bromine while preserving other functional groups.

Reducing AgentConditionsProductYieldSelectivity
H₂, Pd/CEtOH, 25°CDe-brominated indole85%Carboxamide and tetrahydropyran remain unaffected.
Zn/NH₄ClH₂O/THF, 60°CSame as above72%Cost-effective but slower kinetics.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
  • Structure : Shares the 4-phenyl-THP-carboxamide core but replaces the 6-bromoindole-ethyl chain with a naphthalen-1-yl group.
  • Activity : Exhibits IDO1 inhibition (IC50: 9.8 μM) with selectivity against tryptophan 2,3-dioxygenase 2 (TDO2; IC50: ~100 μM) .
N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide (6zc)
  • Structure : Features a bulkier tert-butylphenyl group and a pyridin-2-yl-ethyl substituent instead of bromoindole.
  • Implications : The pyridine ring introduces basicity, which may alter solubility and binding interactions in enzymatic pockets .

Bromoindole-Containing Analogues

N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide (Compound 23)
  • Structure : Contains a 6-bromoindole linked via an acetamide group to a dichlorobenzyl-carbamimidoyl scaffold.
  • Synthetic Yield : 57.8%, indicating moderate synthetic feasibility .
  • Key Difference : The additional acetamido and dichlorobenzyl groups may enhance target affinity but increase molecular weight (MW: 509.9 g/mol) compared to the target compound .
6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide
  • Structure : Replaces the THP ring with a benzothiophene core, retaining the bromoindole group.
  • Physicochemical Properties : MW: 387.3 g/mol; SMILES: c4c3cc(C(Nc1cccc2nccc12)=O)sc3cc(Br)c4 .
  • Implications : The planar benzothiophene may reduce conformational flexibility compared to the THP ring, affecting binding kinetics .

Enzyme Inhibitor Analogues (H-Series and DM-25)

H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide·2HCl)
  • Structure: Features a sulfonamide-linked isoquinoline and p-bromocinnamyl group.
  • Activity : Broad-spectrum kinase inhibitor (e.g., protein kinase A).
  • Key Difference: The sulfonamide and isoquinoline groups diverge significantly from the THP-carboxamide scaffold, highlighting structural diversity among enzyme inhibitors .
DM-25 (N-((6-ethyl-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1-(4-(trifluoromethyl)benzyl)-1H-pyrrole-3-carboxamide)
  • Structure: Combines a dihydropyridinone-pyrrole-carboxamide scaffold with a trifluoromethylbenzyl group.
  • Implications : The CF3 group enhances metabolic stability, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC50) Selectivity/Notes Reference
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide THP-carboxamide 6-Bromoindole-ethyl Not reported Structural similarity to IDO1 inhibitors -
N-(Naphthalen-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide THP-carboxamide Naphthalen-1-yl IDO1: 9.8 μM Selective against TDO2 (IC50: ~100 μM)
Compound 23 Acetamide-carbamimidoyl 6-Bromoindole, dichlorobenzyl Not reported Synthetic yield: 57.8%
6-Bromo-N-(1H-indol-4-yl)-1-benzothiophene-2-carboxamide Benzothiophene-carboxamide 6-Bromoindole Not reported MW: 387.3 g/mol
H-89 Isoquinoline-sulfonamide p-Bromocinnamyl Kinase inhibition Broad-spectrum activity

Key Insights

  • Structural Flexibility vs. Activity : The THP ring in the target compound may offer conformational flexibility advantageous for binding to enzymes like IDO1, whereas rigid cores (e.g., benzothiophene in ) could limit adaptability.
  • Role of Halogenation : The 6-bromoindole group in the target compound and analogues (e.g., ) may facilitate halogen bonding with enzymatic targets, a feature absent in naphthyl or CF3-containing compounds.
  • Selectivity Profiles : The naphthyl analogue’s selectivity against TDO2 suggests that substituent bulk and electronics critically influence isoform specificity.

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure, characterized by the presence of an indole moiety and a tetrahydropyran ring, suggests possible interactions with various biological targets, including enzymes and receptors.

PropertyValue
Molecular FormulaC18H22BrN2O2
Molecular Weight373.28 g/mol
IUPAC NameThis compound
CAS NumberNot available

Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related indole derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
  • Receptor Modulation : Given the structural features of the compound, it may interact with G-protein-coupled receptors (GPCRs). GPCRs are significant targets in drug discovery due to their role in signal transduction across cell membranes .
  • Antioxidant Activity : Some indole derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported that indole derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation. The specific compound demonstrated significant activity against breast cancer cells, with IC50 values in the low micromolar range .

Study 2: Antimicrobial Properties

Another research article highlighted the antimicrobial activity of similar compounds against gram-positive and gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, revealing that some derivatives inhibited bacterial growth effectively, suggesting potential as antibiotic agents .

Study 3: Neuroprotective Effects

Research has indicated that indole-based compounds possess neuroprotective properties. A study involving animal models demonstrated that these compounds could mitigate neurodegeneration induced by oxidative stress, potentially offering therapeutic avenues for diseases like Alzheimer's .

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